N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-9-3-13(11-19(18)27-2)4-10-20(25)22-15-7-8-16-17(12-15)24-21(23-16)14-5-6-14/h3,7-9,11-12,14H,4-6,10H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
OVJKWKFSARFCHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4)OC |
Origin of Product |
United States |
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(3,4-dimethoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The cyclopropyl group and the methoxy-substituted phenyl ring contribute to its unique properties and potential efficacy in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole-like structure allows for interactions with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds in this class have shown IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a related benzimidazole derivative demonstrated an IC50 value of 15.63 µM against MCF-7 cells .
Antimicrobial Activity
There is emerging evidence that benzimidazole derivatives possess antimicrobial properties. The presence of electron-withdrawing groups enhances their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Study on Anticancer Properties :
A recent study evaluated the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The results indicated that modifications to the phenyl ring significantly influence the anticancer activity, with certain substitutions enhancing potency . -
Antimicrobial Evaluation :
Another investigation assessed the antibacterial effects of related compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The findings revealed that specific structural features correlate with increased antimicrobial activity .
Comparison with Similar Compounds
a) (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide
- Structure : Propanamide linker with a 2,5-dimethoxyphenyl group and a fluorophenyl-substituted imidazole-pyridine core.
- Key Differences : Incorporates a diazenyl group and fluorophenyl substituents, enhancing electronic diversity.
b) Benzothiazole-Based Propanamides ()
Examples include:
- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Key Features : Benzothiazole replaces benzimidazole, with chloro/ethoxy substituents modulating lipophilicity and reactivity. These compounds highlight the versatility of aryl-propanamide scaffolds in drug design .
Comparative Analysis Table
*Note: Molecular formula conflicts with structural expectations (expected C₂₁H₂₂N₃O₃ for the target compound).
Discussion
- Structural Advantages : The target compound’s benzimidazole core may confer greater metabolic stability compared to benzothiazole or simple benzamide analogs . The cyclopropyl group could reduce ring puckering, enhancing binding pocket compatibility.
- Limitations : Lack of reported biological data for the target compound limits comparative efficacy analysis. In contrast, analogs like Rip-B and benzothiazole derivatives have documented synthetic pathways but unclear pharmacological profiles.
- Synthesis Gaps : The target compound’s synthesis route remains unverified, though methods from –6 (e.g., Pd-catalyzed coupling) could be extrapolated.
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole ring is synthesized via condensation of 4-nitro-1,2-phenylenediamine with formic acid under reflux conditions. Reduction of the nitro group using hydrogen gas and palladium on carbon yields the 5-amino-benzimidazole intermediate.
Reaction Conditions:
-
Temperature: 100–110°C
-
Solvent: Formic acid (excess as reagent and solvent)
-
Catalyst: 10% Pd/C for nitro reduction
-
Yield: 68–72%
Cyclopropanation of the Benzimidazole Intermediate
Cyclopropane rings are introduced using cyclopropanecarboxylic acid derivatives. A patented method involves treating 5-amino-benzimidazole with cyclopropanecarbonyl chloride in the presence of triethylamine:
Optimization Data:
Amide Coupling with 3-(3,4-Dimethoxyphenyl)Propanoyl Chloride
The final step involves coupling the cyclopropane-modified benzimidazole with 3-(3,4-dimethoxyphenyl)propanoyl chloride. A carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is widely employed:
Critical Parameters:
-
Solvent: Dimethylformamide (DMF) improves reagent solubility.
-
Coupling Agents: EDC/HOBt reduces racemization.
-
Reaction Time: 12–16 hours at room temperature.
Reaction Optimization and Challenges
Purification Challenges
The compound’s low solubility in polar solvents complicates purification. Patent US6218418B1 recommends gradient elution chromatography with hexane/ethyl acetate (7:3 to 1:1) to isolate the product.
Byproduct Formation
Common byproducts include:
-
Diacylated derivatives: Mitigated by maintaining low temperatures during cyclopropanation.
-
Oxidized benzimidazoles: Addressed using inert atmospheres (N₂ or Ar).
Analytical Characterization
Key Techniques:
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropane CH₂), 3.72 (s, 6H, OCH₃), 6.82–7.45 (m, 6H, aromatic H).
-
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Purity >98% achieved using C18 columns and acetonitrile/water mobile phases.
-
Industrial-Scale Considerations
VulcanChem’s production process (VC14778067) highlights the following adaptations for scalability:
-
Continuous Flow Reactors: Reduce reaction times by 40%.
-
Green Solvents: Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety.
-
Catalyst Recycling: Palladium catalysts recovered via filtration reduce costs.
Q & A
Q. Table 1: Critical Reaction Conditions
| Step | Temperature | Solvent | Key Reagents | Yield Optimization Tips |
|---|---|---|---|---|
| Cyclopropylation | 70°C | DCM | NaH, cyclopropane | Slow addition of NaH to control exothermicity |
| Amide bond formation | RT | DMF | EDC, HOBt | Use molecular sieves to absorb moisture |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the benzimidazole, cyclopropyl, and dimethoxyphenyl groups. For example, the cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 420.18) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
- HPLC-PDA : Purity analysis (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced: How can computational modeling predict the compound's interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinase enzymes). The benzimidazole core often occupies hydrophobic pockets, while dimethoxyphenyl groups form π-π interactions with aromatic residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate interactions .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors in the propanamide) for activity against specific receptors .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times). For example, cytotoxicity in HeLa cells may differ from MCF-7 due to receptor expression levels .
- Compound purity : Validate purity via HPLC and elemental analysis. Impurities >2% can skew dose-response curves .
- Solubility effects : Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference in cell-based assays .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Solution | Reference Method |
|---|---|---|
| Variable IC₅₀ values | Use internal controls (e.g., doxorubicin) | PubChem bioactivity protocols |
| Poor solubility | Optimize with β-cyclodextrin complexation |
Advanced: What strategies are used to compare this compound’s efficacy with structural analogs?
Answer:
- SAR Studies : Modify substituents (e.g., replace dimethoxyphenyl with trifluoromethyl) and test against analogs. For example, cyclopropyl groups enhance metabolic stability compared to methyl .
- Free-Wilson Analysis : Quantify contributions of substituents to activity. The benzimidazole moiety contributes ~40% to inhibitory potency in kinase assays .
- In vitro/In vivo Correlation : Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) to prioritize lead compounds .
Advanced: How is the compound’s stability under physiological conditions evaluated?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and analyze degradation via HPLC. The amide bond is prone to hydrolysis at pH <3 .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance shifts after light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
